molecular formula C21H20ClN5OS B11399283 N-(2-chlorophenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(2-chlorophenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11399283
M. Wt: 425.9 g/mol
InChI Key: IQEZOKBLHAWKIA-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a spirocyclic framework, contributes to its potential as a bioactive molecule in drug design and development.

Preparation Methods

The synthesis of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or hydrazine hydrate. The reaction proceeds through cyclization to form the triazolothiadiazine ring system . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOPENTANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and thereby exerting its pharmacological effects . For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .

Properties

Molecular Formula

C21H20ClN5OS

Molecular Weight

425.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclopentane]-7-carboxamide

InChI

InChI=1S/C21H20ClN5OS/c22-15-10-4-5-11-16(15)23-19(28)17-21(12-6-7-13-21)26-27-18(24-25-20(27)29-17)14-8-2-1-3-9-14/h1-5,8-11,17,26H,6-7,12-13H2,(H,23,28)

InChI Key

IQEZOKBLHAWKIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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